3-Thioxo-2,4-pentanedione
Description
3-Thioxo-2,4-pentanedione is a β-diketone derivative where one of the oxygen atoms in the diketone moiety is replaced by a sulfur atom at the 3-position. This substitution imparts unique chemical reactivity, particularly in heterocyclic synthesis, due to the thiocarbonyl group's nucleophilic and tautomeric properties. The compound is widely utilized as a precursor for synthesizing thiazoles, triazoles, and other sulfur-containing heterocycles with applications in pharmaceuticals and materials science .
Properties
CAS No. |
152420-83-2 |
|---|---|
Molecular Formula |
C5H6O2S |
Molecular Weight |
130.17 g/mol |
IUPAC Name |
3-sulfanylidenepentane-2,4-dione |
InChI |
InChI=1S/C5H6O2S/c1-3(6)5(8)4(2)7/h1-2H3 |
InChI Key |
VELHISLKPJRPCM-UHFFFAOYSA-N |
SMILES |
CC(=O)C(=S)C(=O)C |
Canonical SMILES |
CC(=O)C(=S)C(=O)C |
Synonyms |
2,4-Pentanedione, 3-thioxo- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
3-Chloro-2,4-pentanedione
- Structural Difference : The 3-thioxo group is replaced by a chlorine atom.
- Reactivity :
- Applications: Primarily used in the synthesis of cinnoline derivatives and amidrazones, which are precursors for antimicrobial and antitumor agents .
3-Ethyl-2,4-pentanedione
- Structural Difference : An ethyl group replaces the thioxo moiety at the 3-position.
- Physicochemical Properties: The ethyl group reduces polarity, likely increasing solubility in non-polar solvents compared to the thioxo analog. Lacks tautomeric behavior due to the absence of the thiocarbonyl group, leading to greater stability under acidic or basic conditions .
- Applications : Used as a ligand in metal complexes or as a solvent modifier, though specific biological applications are less documented .
7-(4-Fluorobenzyl)-3-thioxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one
- Structural Difference: A complex triazolo-pyrazinone system incorporating the 3-thioxo group.
- Physicochemical Properties :
- Applications : Validated via potentiometric titration for pharmaceutical use, demonstrating the thioxo group's role in enhancing basicity and bioactivity in antimicrobial agents .
2-Thio-2,4-oxazolidinedione
- Structural Difference : A sulfur atom replaces an oxygen in an oxazolidinedione ring.
- Applications : Used in synthesizing anticancer agents, underscoring the broader trend of thio-substituted compounds in oncology .
Comparative Data Table
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